molecular formula C10H8FN B163561 6-Fluoro-3-methylquinoline CAS No. 137595-46-1

6-Fluoro-3-methylquinoline

Cat. No.: B163561
CAS No.: 137595-46-1
M. Wt: 161.18 g/mol
InChI Key: QTNYSGFNNRTXNG-UHFFFAOYSA-N
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Description

6-Fluoro-3-methylquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties. Quinolines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and antiviral agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-methylquinoline can be achieved through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations. One common method involves the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of organometallic compounds and cross-coupling reactions, such as the Suzuki–Miyaura coupling, are common in the industrial synthesis of fluorinated quinolines .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-3-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Fluoro-3-methylquinoline has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities. It is a potential candidate for the development of new drugs.

    Industry: Utilized in the production of liquid crystals and dyes

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methylquinoline involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription in bacteria. This mechanism is similar to that of other fluoroquinolones, which are known for their broad-spectrum antibacterial activity .

Comparison with Similar Compounds

  • 5-Fluoroquinoline
  • 6-Methoxyquinoline
  • 8-Fluoroquinoline
  • 5,8-Difluoroquinoline

Comparison: 6-Fluoro-3-methylquinoline is unique due to the specific position of the fluorine and methyl groups on the quinoline ring. This specific substitution pattern can result in different biological activities and chemical reactivities compared to other fluorinated quinolines. For example, 5-fluoroquinoline and 8-fluoroquinoline may exhibit different pharmacokinetic properties and enzyme inhibition profiles .

Properties

IUPAC Name

6-fluoro-3-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-4-8-5-9(11)2-3-10(8)12-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNYSGFNNRTXNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577435
Record name 6-Fluoro-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137595-46-1
Record name 6-Fluoro-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(4-Fluoro-phenyl)-carbamic acid tert-butyl ester (2.11 g, 10.0 mmol, ABCR, Karlsruhe, Germany) was added to a round bottom and purged with nitrogen. Anhydrous tetrahydrofuran (200 mL) was added to dissolve the solids and the flask placed in a dry ice/acetone bath (internal temperature −74° C. uncorrected). tert-Butyl lithium (1.7 M in pentane, 14.2 mL, 24.0 mmol) was added over 5 min causing a yellow color to develop. After the addition was complete the reaction was stirred in a −20° C. bath for 1 h. At this point, 3-ethoxymethacrolein (1.43 mL, 12.0 mmol) was added dropwise over 5 min, keeping the temperature below −19° C. The reaction was stirred at −20° C. for 2 h before slowly adding trifluoroacetic acid (14 mL) over 5 min. The red solution was stirred at room temperature for 16 h before bring to pH 12 with 1 N NaOH. This was extracted twice with ethyl acetate and the combined organics dried over MgSO4. Purification by silica gel flash chromatography (ethyl acetate/heptanes) gave impure desired material. This was extracted into three portions of 1 N HCl, the combined aqueous layers were brought to pH 12 with 6 N NaOH, and then extracted into two portions of ethyl acetate. The combined organics were dried over MgSO4 and concentrated in vacuo to give 6-fluoro-3-methyl-quinoline (48.0 mg) as an orange oil. 1H NMR (400 MHz, CDCl3) δ 8.74 (s, 1H) 8.07 (dd, J=9.1, 5.4 Hz, 1H) 7.88 (s, 1H) 7.33-7.46 (m, 2H) 2.53 (s, 3H); MS (M+1): 162.1.
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
14.2 mL
Type
reactant
Reaction Step Two
Quantity
1.43 mL
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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